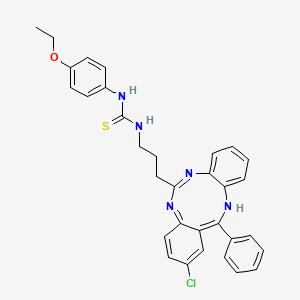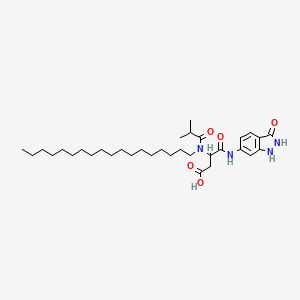
4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indazole ring, a butyric acid moiety, and a long alkyl chain. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid typically involves multiple steps, including the formation of the indazole ring, the attachment of the butyric acid moiety, and the incorporation of the long alkyl chain. Common synthetic routes may include:
Formation of the Indazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Butyric Acid Moiety: This can be achieved through esterification or amidation reactions.
Incorporation of the Alkyl Chain: This step may involve alkylation reactions using suitable alkyl halides or other electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound may undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, potentially leading to therapeutic applications.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other indazole derivatives or butyric acid derivatives, such as:
Indazole Derivatives: Compounds with similar indazole ring structures.
Butyric Acid Derivatives: Compounds with similar butyric acid moieties.
Uniqueness
The uniqueness of 4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid lies in its combination of functional groups, which may confer distinct chemical and biological properties. This combination may allow the compound to interact with specific targets or exhibit unique reactivity compared to other similar compounds.
Properties
CAS No. |
83929-67-3 |
|---|---|
Molecular Formula |
C33H54N4O5 |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
3-[2-methylpropanoyl(octadecyl)amino]-4-oxo-4-[(3-oxo-1,2-dihydroindazol-6-yl)amino]butanoic acid |
InChI |
InChI=1S/C33H54N4O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-37(33(42)25(2)3)29(24-30(38)39)32(41)34-26-20-21-27-28(23-26)35-36-31(27)40/h20-21,23,25,29H,4-19,22,24H2,1-3H3,(H,34,41)(H,38,39)(H2,35,36,40) |
InChI Key |
MLVDGWWNFLFGFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=O)NN2)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



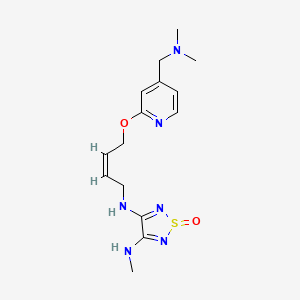
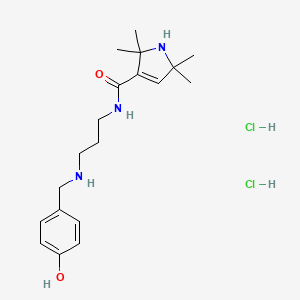
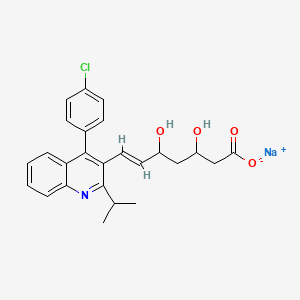

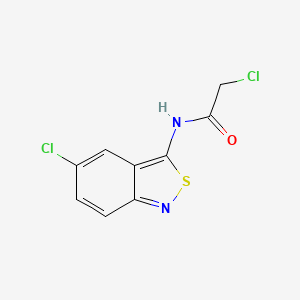
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)
![2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide](/img/structure/B12704806.png)

